molecular formula C25H20N2O4 B4889513 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid

Katalognummer B4889513
Molekulargewicht: 412.4 g/mol
InChI-Schlüssel: MCOSTICOGVRXAM-SWFHOVNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid, also known as CAPABA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CAPABA is a derivative of cinnamic acid and belongs to the class of benzamides.

Wirkmechanismus

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways in the body. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in various diseases.
Biochemical and physiological effects:
3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to exhibit various biochemical and physiological effects in the body. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been found to induce apoptosis (programmed cell death) in cancer cells and reduce the growth of tumors in animal models. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been found to improve cognitive function in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has several advantages for lab experiments. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is stable under normal laboratory conditions and can be easily synthesized in large quantities. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is also relatively non-toxic and has low side effects. However, 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has some limitations for lab experiments. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has low solubility in water, which can limit its use in certain experiments. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid also has low bioavailability, which can limit its use in in vivo studies.

Zukünftige Richtungen

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has potential for further research in various scientific fields. Some future directions for 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid research include:
1. Studying the effect of 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid on other enzymes and signaling pathways in the body.
2. Developing novel formulations of 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid to improve its solubility and bioavailability.
3. Studying the effect of 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid on other diseases such as diabetes and cardiovascular disease.
4. Investigating the potential use of 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid as a drug delivery system.
5. Studying the effect of 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid on the gut microbiome and its potential use as a prebiotic.
Conclusion:
In conclusion, 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has several advantages for lab experiments but also has some limitations. Future research directions for 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid include studying its effect on other enzymes and signaling pathways, developing novel formulations, and investigating its potential use as a drug delivery system and prebiotic.

Synthesemethoden

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid can be synthesized by the reaction of cinnamic acid with 3-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid as a white crystalline powder with a melting point of 211-213°C.

Wissenschaftliche Forschungsanwendungen

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been studied for its potential therapeutic properties in various scientific research fields. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

3-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c28-23(15-14-18-8-3-1-4-9-18)27-22(16-19-10-5-2-6-11-19)24(29)26-21-13-7-12-20(17-21)25(30)31/h1-17H,(H,26,29)(H,27,28)(H,30,31)/b15-14+,22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOSTICOGVRXAM-SWFHOVNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(Cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.